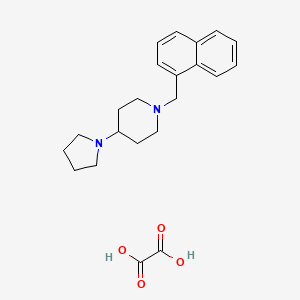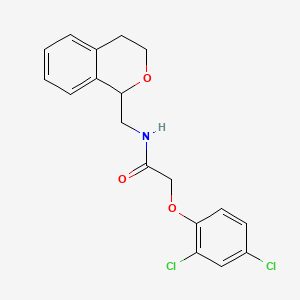
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate
Vue d'ensemble
Description
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMP is a selective dopamine transporter inhibitor, which means it can affect the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays an essential role in regulating mood, motivation, and movement. Therefore, NMP's ability to modulate dopamine levels has led to its investigation as a potential treatment for various neurological and psychiatric disorders.
Mécanisme D'action
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate's mechanism of action involves its ability to inhibit the reuptake of dopamine by the dopamine transporter. By blocking the dopamine transporter, this compound increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This increased dopamine signaling is thought to be responsible for this compound's therapeutic effects.
Biochemical and Physiological Effects:
This compound's effects on the brain are complex and involve changes in multiple neurotransmitter systems. In addition to its effects on dopamine, this compound also affects the levels of other neurotransmitters such as norepinephrine and serotonin. These neurotransmitters play a role in regulating mood, sleep, and appetite. Therefore, this compound's effects on these neurotransmitters may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate's selective inhibition of the dopamine transporter makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound's complex synthesis process and limited availability make it challenging to use in large-scale experiments. Additionally, this compound's effects on other neurotransmitter systems may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. These analogs could potentially have a longer half-life and better brain penetration, which would make them more effective as therapeutic agents. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems. Understanding this compound's effects on these systems could lead to the development of new treatments for a variety of neurological and psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound on the brain and to determine its safety as a potential therapeutic agent.
Applications De Recherche Scientifique
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In Parkinson's disease, this compound has been shown to improve motor symptoms and reduce the side effects of other dopamine agonists. In ADHD, this compound has been found to improve attention and reduce impulsivity. In drug addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C2H2O4/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22;3-1(4)2(5)6/h1-2,5-9,19H,3-4,10-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQTDHFIJOESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)

![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
![1-methyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971679.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3971685.png)
![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)



![1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)
![1-(2-fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3971724.png)